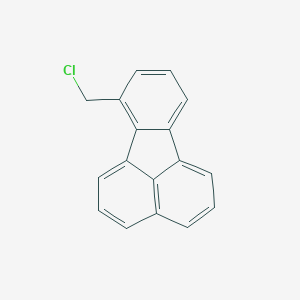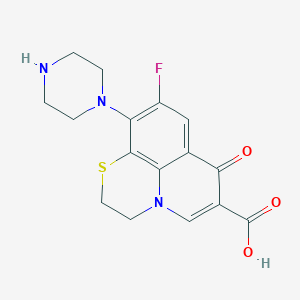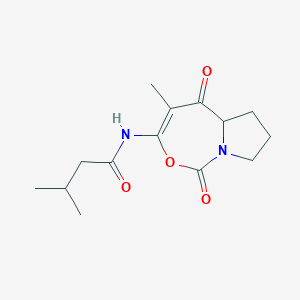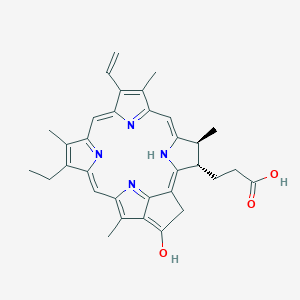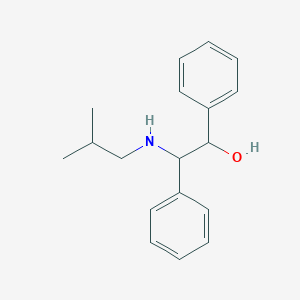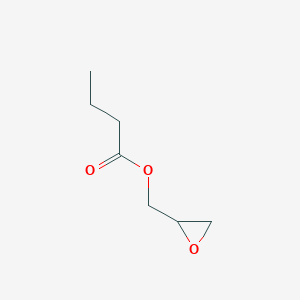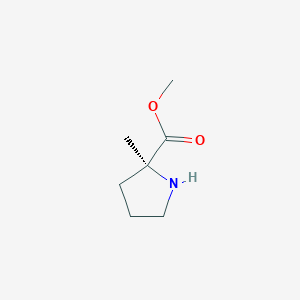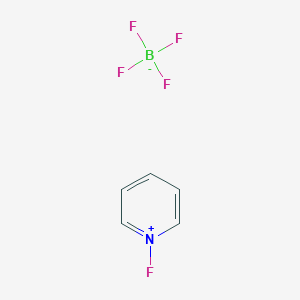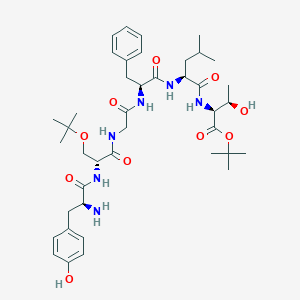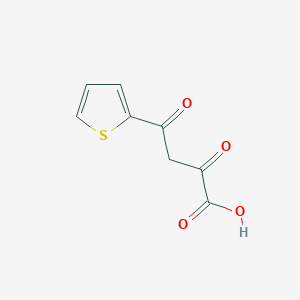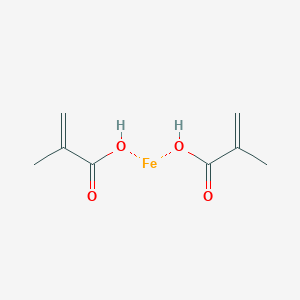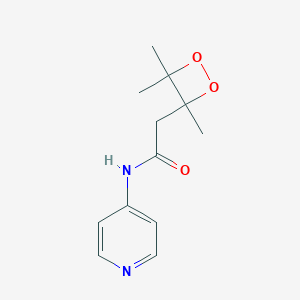
N-pyridin-4-yl-2-(3,4,4-trimethyldioxetan-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-pyridin-4-yl-2-(3,4,4-trimethyldioxetan-3-yl)acetamide, commonly known as PTA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. PTA is a heterocyclic compound that contains a pyridine ring and a dioxetane moiety. In
Wirkmechanismus
Upon activation, PTA generates singlet oxygen, which can induce oxidative damage to biomolecules. In PDT, PTA is administered to the patient and then activated by light of a specific wavelength. The activated PTA generates singlet oxygen, which can selectively kill cancer cells. In the case of ROS detection, PTA reacts with ROS to produce chemiluminescence, which can be detected by a luminometer.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of PTA depend on its concentration, activation method, and target molecules. In PDT, PTA can induce cell death in cancer cells by generating singlet oxygen, which can cause oxidative damage to biomolecules. In ROS detection, PTA can react with ROS to produce chemiluminescence, which can be used to quantify the amount of ROS in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
PTA has several advantages for lab experiments, such as its ability to selectively generate singlet oxygen and its high sensitivity for detecting ROS. However, PTA has some limitations, such as its low solubility in water and its potential toxicity to cells at high concentrations.
Zukünftige Richtungen
PTA has great potential for future research in various fields, such as cancer therapy, ROS detection, and material science. Some future directions for PTA research include developing new PTA derivatives with improved solubility and biocompatibility, exploring new applications of PTA in material science, and investigating the mechanism of action of PTA in biological systems.
In conclusion, PTA is a unique chemical compound that has gained significant attention in the field of scientific research due to its ability to generate singlet oxygen and its high sensitivity for detecting ROS. PTA has been used in various applications, such as cancer therapy and ROS detection, and has great potential for future research.
Synthesemethoden
The synthesis of PTA involves the reaction of 4-chloropyridine with 3,4,4-trimethyldioxetan-2-one in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield PTA. The yield of PTA can be optimized by adjusting the reaction conditions, such as temperature, time, and solvent.
Wissenschaftliche Forschungsanwendungen
PTA has been widely used in scientific research due to its unique properties, such as its ability to generate singlet oxygen upon activation. Singlet oxygen is a highly reactive species that can induce oxidative damage to biomolecules, such as DNA, proteins, and lipids. Therefore, PTA has been used as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. In addition, PTA has been used as a chemiluminescent probe for detecting reactive oxygen species (ROS) in biological systems.
Eigenschaften
CAS-Nummer |
110933-25-0 |
|---|---|
Produktname |
N-pyridin-4-yl-2-(3,4,4-trimethyldioxetan-3-yl)acetamide |
Molekularformel |
C12H16N2O3 |
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
N-pyridin-4-yl-2-(3,4,4-trimethyldioxetan-3-yl)acetamide |
InChI |
InChI=1S/C12H16N2O3/c1-11(2)12(3,17-16-11)8-10(15)14-9-4-6-13-7-5-9/h4-7H,8H2,1-3H3,(H,13,14,15) |
InChI-Schlüssel |
XNHJHNYPBHQOSU-UHFFFAOYSA-N |
SMILES |
CC1(C(OO1)(C)CC(=O)NC2=CC=NC=C2)C |
Kanonische SMILES |
CC1(C(OO1)(C)CC(=O)NC2=CC=NC=C2)C |
Synonyme |
3-(N-(4-pyridino)carbamoyl)methyl-3,4,4-trimethyl-1,2-dioxetane 3-PCMTD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



